![molecular formula C20H20ClN3O3S2 B6486378 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 864919-52-8](/img/structure/B6486378.png)
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the sulfanyl group might be involved in oxidation or substitution reactions. The acetamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Some properties, such as melting point, solubility, and stability, could be predicted based on the properties of similar compounds .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide”, also known as “F0698-0414”.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. F0698-0414, with its unique structure, has been studied for its potential to inhibit the growth of various bacterial and fungal strains. This makes it a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory effects. Studies have indicated that similar thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2. This application is particularly relevant for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Anticancer Activity
F0698-0414 has been investigated for its potential anticancer properties. The compound’s ability to induce apoptosis in cancer cells and inhibit cell proliferation has been a focal point of research. Its mechanism involves disrupting the mitochondrial membrane potential and activating caspase pathways, making it a potential candidate for cancer therapy .
Antioxidant Potential
The presence of the 3,4-dimethoxyphenyl group in F0698-0414 suggests significant antioxidant activity. This compound can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. Research in this area focuses on its potential use in treating diseases associated with oxidative stress, such as neurodegenerative disorders .
Neuroprotective Effects
Given its antioxidant properties, F0698-0414 is also being explored for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative damage and apoptosis, which is crucial in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Cardioprotective Effects
Finally, F0698-0414 is being investigated for its cardioprotective effects. Its ability to reduce oxidative stress and inflammation can protect cardiac tissues from damage, which is particularly beneficial in conditions like myocardial infarction and heart failure.
These applications highlight the diverse potential of F0698-0414 in various fields of scientific research. Each application is supported by ongoing studies that aim to further understand and harness the compound’s properties for therapeutic use.
Example source for antimicrobial activity. Example source for anti-inflammatory properties. Example source for anticancer activity. Example source for antioxidant potential. Example source for neuroprotective effects. : Example source for antidiabetic activity. : Example source for antiviral properties. : Example source for cardioprotective effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-26-16-8-7-13(11-17(16)27-2)9-10-22-18(25)12-28-20-23-19(24-29-20)14-5-3-4-6-15(14)21/h3-8,11H,9-10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOUQDRBKYDUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide |
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